![molecular formula C20H21N3O2S B2364676 2-[[1-(4-Methylsulfanylbenzoyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379983-80-7](/img/structure/B2364676.png)
2-[[1-(4-Methylsulfanylbenzoyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Structural Analysis : A study describes the synthesis and characterization of similar pyridine derivatives, including their structural features studied by spectroscopic methods and X-ray diffraction. This research is crucial for understanding the chemical properties and potential applications of these compounds (Cetina, Tranfić, Sviben, & Jukić, 2010).
- Chemical Transformations : Another research focuses on the chemical transformations of related pyridine derivatives under various conditions, highlighting the versatility and reactivity of these compounds in different chemical environments (Ibrahim & El-Gohary, 2016).
Antimicrobial Activity
- Novel Derivatives and Antimicrobial Activity : A study on the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, which are structurally related, reveals their significant antimicrobial activity against a range of bacteria, indicating potential applications in medicinal chemistry and drug development (Bogdanowicz et al., 2013).
- Microbiological Activity of Derivatives : Another study investigates the synthesis and microbiological activity of derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine, demonstrating significant bacteriostatic and antituberculosis activity, which could be relevant for designing new antimicrobial agents (Miszke, Foks, Kędzia, Kwapisz, & Zwolska, 2008).
Corrosion Inhibition
- Corrosion Inhibition in Hydrochloric Acid System : Research on aryl pyrazolo pyridine derivatives, which are structurally similar, has demonstrated their effectiveness as corrosion inhibitors for copper in hydrochloric acid, suggesting potential applications in material science and industrial processes (Sudheer & Quraishi, 2015).
Optical and Electronic Properties
- Spectral Analysis and Electronic Properties : Studies on pyridine derivatives have explored their spectral properties and potential applications in electronic devices. For example, research on pyrazolo[4,3-b] pyridine derivatives has investigated their thermal stability and electronic absorption spectra, indicating possible uses in optoelectronic applications (El-Menyawy, Zedan, & Nawar, 2019).
Direcciones Futuras
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests a promising future for the study and application of such compounds.
Propiedades
IUPAC Name |
2-[[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-26-18-4-2-17(3-5-18)20(24)23-10-7-15(8-11-23)14-25-19-12-16(13-21)6-9-22-19/h2-6,9,12,15H,7-8,10-11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHWSXPLJYRDHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CCC(CC2)COC3=NC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2364593.png)

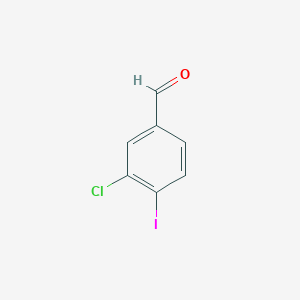
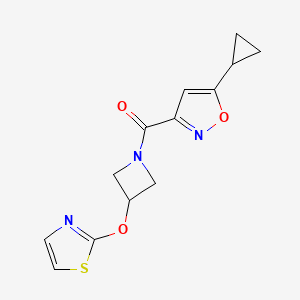
![3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364600.png)
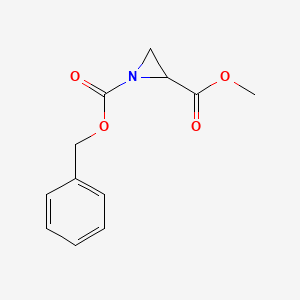
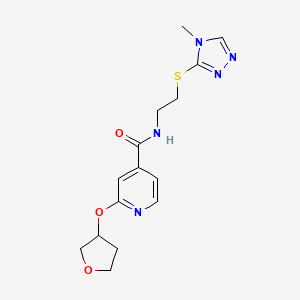
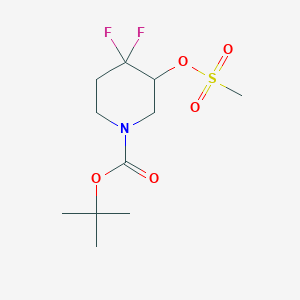
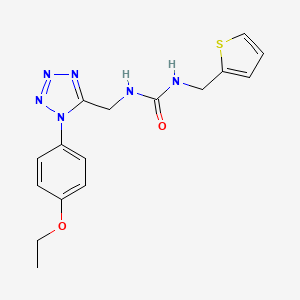
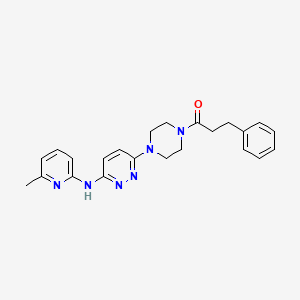
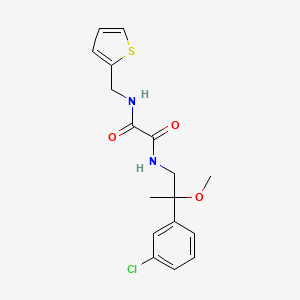
![2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2364608.png)

![1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B2364612.png)